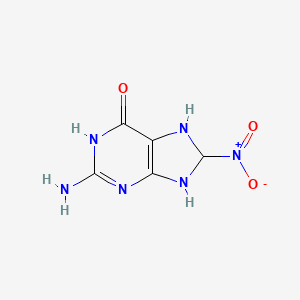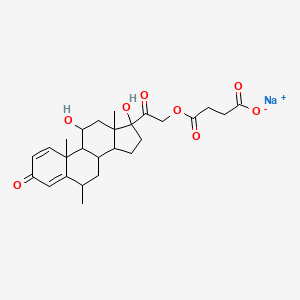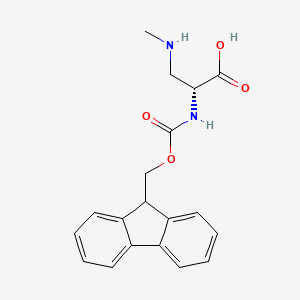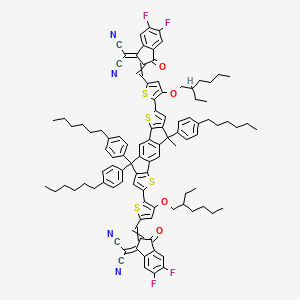
rac-syn N,N-Diethyl-d10 Norephedrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-syn N,N-Diethyl-d10 Norephedrine: is a labeled compound used primarily in metabolic research. It is a deuterated form of rac-syn N,N-Diethyl Norephedrine, which is a metabolite of Diethylpropione. The compound has a molecular formula of C13H11D10NO and a molecular weight of 217.37. It is often used as a reference standard in various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-syn N,N-Diethyl-d10 Norephedrine involves the incorporation of deuterium atoms into the N,N-Diethyl Norephedrine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is then subjected to rigorous quality control to ensure its suitability for research applications .
化学反応の分析
Types of Reactions: rac-syn N,N-Diethyl-d10 Norephedrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines or alcohols .
科学的研究の応用
rac-syn N,N-Diethyl-d10 Norephedrine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways and understand the biotransformation of drugs.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of drug products.
作用機序
The mechanism of action of rac-syn N,N-Diethyl-d10 Norephedrine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets adrenergic receptors, influencing the release and reuptake of neurotransmitters such as norepinephrine.
Pathways Involved: It affects the sympathetic nervous system, leading to increased heart rate, blood pressure, and bronchodilation.
類似化合物との比較
rac-syn N,N-Diethyl-d10 Norephedrine is unique due to its deuterium labeling, which provides distinct advantages in research applications:
Diethylpropione: The parent compound, used as an appetite suppressant.
N,N-Diethyl Norephedrine: The non-deuterated form, used in similar research applications but without the benefits of deuterium labeling.
Pipradrol-d5 Hydrochloride: Another deuterated compound used in metabolic research, but with different pharmacological properties.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
217.37 g/mol |
IUPAC名 |
(1S,2S)-2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1/i1D3,2D3,4D2,5D2 |
InChIキー |
JMFCQRKXGIHOAN-VUXGSNQBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N([C@@H](C)[C@H](C1=CC=CC=C1)O)C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B13400212.png)

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)
![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)


![(2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400258.png)
![3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)
![N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide](/img/structure/B13400265.png)
